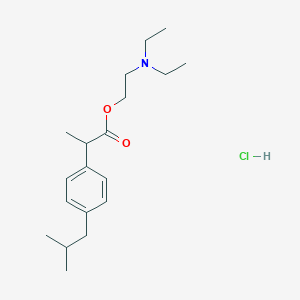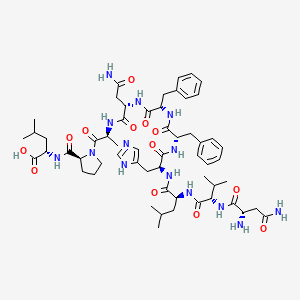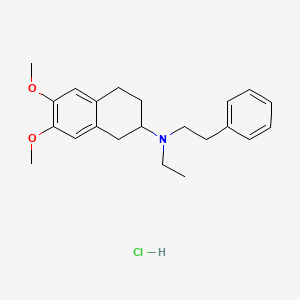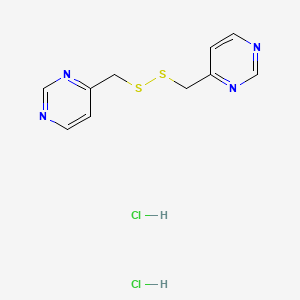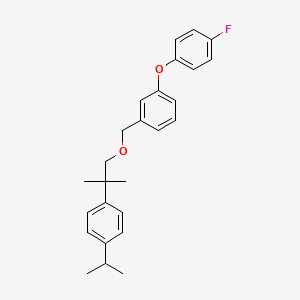
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments. Its unique structure allows it to interact with different substrates, making it a valuable compound in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce amino groups.
Acetylation: The amino groups are then acetylated to form acetylamino derivatives.
Coupling Reaction: The acetylamino derivatives are coupled with anthraquinone derivatives under specific conditions to form the desired compound.
Sulfonation: The final step involves the sulfonation of the anthraquinone derivative to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of textiles, inks, and coatings due to its vibrant color properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
- **4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-hydroxybenzoic acid
Uniqueness
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Eigenschaften
| 70788-50-0 | |
Molekularformel |
C28H32N4O9S |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H15NO3/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7(2-5-9)3-6-10/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8-10H,1-6H2 |
InChI-Schlüssel |
HZPWACMIUKGKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


